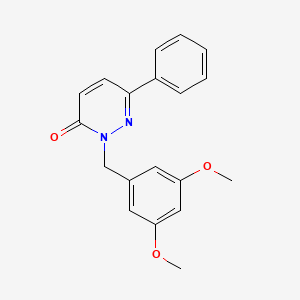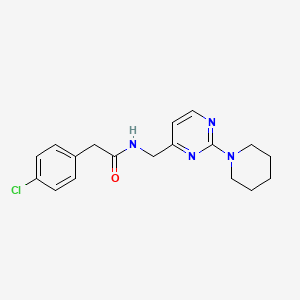![molecular formula C26H64O7P2Si5 B2879565 1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane CAS No. 2416228-69-6](/img/structure/B2879565.png)
1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane” is a complex organosilicon compound. It contains trimethylsilyloxy groups attached to a phosphorus atom, and an undec-10-ene group, which is a type of hydrocarbon chain with a double bond .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple trimethylsilyloxy groups and a long carbon chain. The trimethylsilyloxy groups are likely to provide steric bulk and could influence the reactivity of the compound .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the double bond in the undec-10-ene moiety could undergo addition reactions. Furthermore, the trimethylsilyloxy groups could potentially be replaced by other groups in the presence of suitable reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of trimethylsilyloxy groups could make the compound relatively nonpolar and low in reactivity .Applications De Recherche Scientifique
Addition Reactions and Organophosphorus Compounds Synthesis
Bis(trimethylsiloxy)phosphine has been used in addition reactions to unsaturated synthons, leading to various types of promising organophosphorus compounds. This demonstrates the compound's utility in synthesizing organophosphorus chemistry and its potential role in creating complex molecules with diverse applications, ranging from materials science to pharmaceuticals (Prishchenko et al., 2003).
Polysilsesquioxane Materials
Research into bis(triethoxysilyl)arylene monomers and bis(trimethoxysilyl)hexylene monomer led to the production of arylene- and alkylene-bridged polysilsesquioxanes. These materials, with high surface areas and porosity, indicate the potential of organosilicon compounds in creating advanced materials with specific physical and chemical properties, relevant for applications in catalysis, adsorption, and as matrices for composite materials (Small et al., 1993).
Organometallic Chemistry
The study of reactions between bis(trimethylsilyl)aminofluorsilanes and sodium alcoholates highlights the complex reactivity of organosilicon compounds with potential implications in the synthesis of organometallic compounds. This reactivity can be harnessed in creating novel materials and catalysts (Klingebiel et al., 1975).
Bioremediation Applications
Organosilicon compounds, particularly those related to bisphenol A derivatives, have been explored for their potential in environmental remediation. The biodegradability and fate of such compounds in natural environments, facilitated by enzymatic systems, highlight the broader application of organosilicon chemistry in addressing environmental pollutants (Chhaya & Gupte, 2013).
Antiviral Prodrugs Synthesis
Bis(trimethylsilyl) acylphosphonates have been used in the synthesis of acyloxyalkyl esters as potential prodrugs of antiviral agents. This application underscores the role of organosilicon compounds in pharmaceutical synthesis, particularly in the development of antiviral medications (Iyer et al., 1989).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,1-bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H64O7P2Si5/c1-17-18-19-20-21-22-23-24-25-26(29-36(2,3)4,34(27,30-37(5,6)7)31-38(8,9)10)35(28,32-39(11,12)13)33-40(14,15)16/h17H,1,18-25H2,2-16H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTOMQJWMUDXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CCCCCCCCC=C)(P(=O)(O[Si](C)(C)C)O[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H64O7P2Si5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-[1-[2-[(2-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2879482.png)

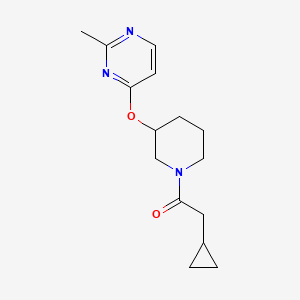
![3-[(4-tert-butylphenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2879487.png)
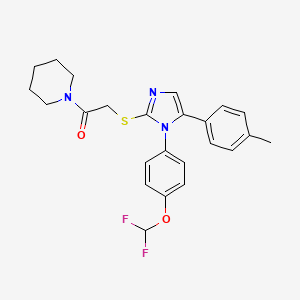
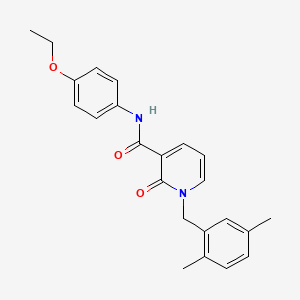
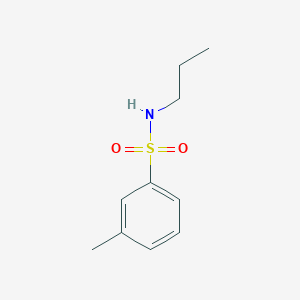


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2879495.png)

